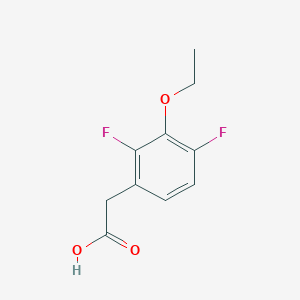

![molecular formula C15H18N4OS B1390513 N-(3-(1H-imidazol-1-yl)propyl)-4-methoxy-7-methylbenzo[d]thiazol-2-amine CAS No. 1177278-07-7](/img/structure/B1390513.png)

N-(3-(1H-imidazol-1-yl)propyl)-4-methoxy-7-methylbenzo[d]thiazol-2-amine

Vue d'ensemble

Description

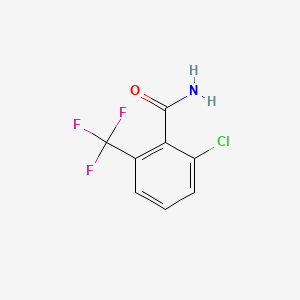

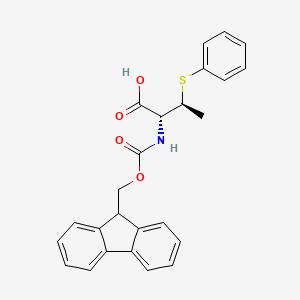

“N-(3-(1H-imidazol-1-yl)propyl)-4-methoxy-7-methylbenzo[d]thiazol-2-amine” is a compound that contains an imidazole ring, which is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . Imidazole is known for its broad range of chemical and biological properties and is a key component in the development of new drugs .

Molecular Structure Analysis

The molecular structure of “N-(3-(1H-imidazol-1-yl)propyl)-4-methoxy-7-methylbenzo[d]thiazol-2-amine” is complex, with an imidazole ring attached to a propyl chain, which is further connected to a benzo[d]thiazol-2-amine group . The imidazole ring contains two nitrogen atoms, one of which bears a hydrogen atom .Applications De Recherche Scientifique

Antimicrobial Potential

Imidazole derivatives, including our compound of interest, have shown promising results as antimicrobial agents. They have been effective against a variety of microbial strains, offering potential as a broad-spectrum antimicrobial compound . The presence of the imidazole ring contributes to this activity, and modifications to the structure can enhance its efficacy against specific pathogens.

Antitumor Activity

The structural framework of imidazole is also found in compounds with antitumor properties. Derivatives have been developed and evaluated for their potential to inhibit cancer cell growth through various mechanisms, including interference with cell signaling pathways . The specific compound mentioned could be synthesized and assessed for its antitumor efficacy using assays like the MTT assay against different cancer cell lines.

Anti-inflammatory Properties

Imidazole compounds have been analyzed for their anti-inflammatory properties, which are crucial in the treatment of chronic inflammatory diseases. The benzo[d]thiazol-2-amine moiety, in particular, has been associated with weak COX-1 inhibitory activity, suggesting potential use in developing new anti-inflammatory drugs .

Antiviral Applications

The imidazole ring is a common feature in antiviral drugs. Its incorporation into new compounds could lead to the development of novel antiviral therapies. Research into imidazole derivatives has shown promise in this field, with some compounds exhibiting significant antiviral activity .

Antioxidant Effects

Imidazole derivatives are also being explored for their antioxidant effects. These compounds can neutralize free radicals, which are harmful byproducts of cellular metabolism that can lead to oxidative stress and various diseases .

Antidiabetic Potential

The imidazole core is present in several antidiabetic drugs. Research into new imidazole derivatives could uncover compounds with improved efficacy and fewer side effects for the management of diabetes .

Gastroprotective Effects

Some imidazole derivatives have shown gastroprotective effects, which could be beneficial in treating conditions like ulcers. The exploration of new derivatives could lead to the development of better gastroprotective medications .

CNS Activity

Imidazole derivatives have been studied for their central nervous system (CNS) activity, including their potential as sedatives or anxiolytics. The compound could be evaluated for such CNS-related applications, providing a new avenue for therapeutic intervention .

Orientations Futures

The future directions for research on “N-(3-(1H-imidazol-1-yl)propyl)-4-methoxy-7-methylbenzo[d]thiazol-2-amine” and similar compounds could involve further exploration of their biological activities and potential applications in drug development . Given the wide range of activities exhibited by imidazole derivatives, these compounds hold promise for the development of new therapeutic agents .

Propriétés

IUPAC Name |

N-(3-imidazol-1-ylpropyl)-4-methoxy-7-methyl-1,3-benzothiazol-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18N4OS/c1-11-4-5-12(20-2)13-14(11)21-15(18-13)17-6-3-8-19-9-7-16-10-19/h4-5,7,9-10H,3,6,8H2,1-2H3,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UVHZSTQESLUFJM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=C(C=C1)OC)N=C(S2)NCCCN3C=CN=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18N4OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

302.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(3-(1H-imidazol-1-yl)propyl)-4-methoxy-7-methylbenzo[d]thiazol-2-amine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

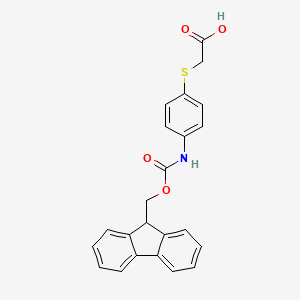

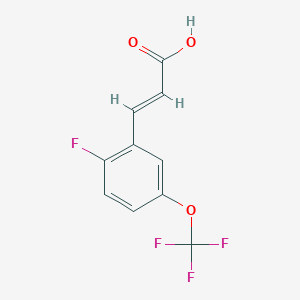

![3-[2-Fluoro-5-(trifluoromethyl)phenyl]propionic acid](/img/structure/B1390444.png)